molecular formula C16H16O2 B14751370 1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one CAS No. 1979-62-0

1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one

Cat. No.: B14751370
CAS No.: 1979-62-0
M. Wt: 240.30 g/mol
InChI Key: ROPUNJLJJQFPPJ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one is an organic compound with the molecular formula C16H16O2 It is a ketone derivative that features a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-3-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-3-methylphenyl)-1-propanone
  • 1-(4-Methoxy-3-methylphenyl)-2-methyl-1-propanone
  • 4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid

Uniqueness

1-(4-Methoxy-3-methylphenyl)-2-phenylethan-1-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1979-62-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)-2-phenylethanone

InChI

InChI=1S/C16H16O2/c1-12-10-14(8-9-16(12)18-2)15(17)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

ROPUNJLJJQFPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC2=CC=CC=C2)OC

Origin of Product

United States

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